molecular formula C6H9NO2 B8663559 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester

2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester

Cat. No.: B8663559
M. Wt: 127.14 g/mol
InChI Key: SWCRVYZJNHPQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyrroline, a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the condensation of pyrrole with dimethyl carbonate. This reaction typically requires a catalyst, such as iron (III) chloride, and is carried out under mild conditions to achieve good yields .

Industrial Production Methods: In industrial settings, the production of methyl 2-pyrroline-1-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 2-pyrroline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,3-Dihydro-pyrrole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as pyrrole, pyrrolidine, and indole derivatives. These compounds share a similar heterocyclic structure but differ in their chemical properties and applications:

    Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring containing one nitrogen atom.

    Indole: A bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3

InChI Key

SWCRVYZJNHPQPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained N-carbomethoxy diallyl amine (400 g) was dissolved in 1.5 l of dichloromethane purged with nitrogen for 10 minutes by bubbling nitrogen through the stirred solution. In a 5 l flask fitted with a mechanical stirrer and an addition funnel, was charged the Grubb's catalyst (bis(tricyclohexylphosphine)styrylrutheniumdichloride (3 g, 3.9 mmol) under a steady purge. Dichloromethane was added and the resultant dark solution was stirred at r.t. with nitrogen bubbling for 10 minutes. The N-carbomethoxy diallyl amine solution was added to the catalyst solution over a period of 2 hours. When the addition was complete, the solution was stirred at r.t. for 2.5 days. Then, the reaction mixture was concentrated to an oil, which was subsequently purified by vacuum distillation. The desired product was obtained as a clear colorless liquid boiling at about 90° C. (10 mm of Hg) The NMR was consistent with the expected structure.
Quantity
400 g
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Reaction Step One
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1.5 L
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solvent
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reactant
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[Compound]
Name
bis(tricyclohexylphosphine)styrylrutheniumdichloride
Quantity
3 g
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reactant
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Three
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0 (± 1) mol
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solvent
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